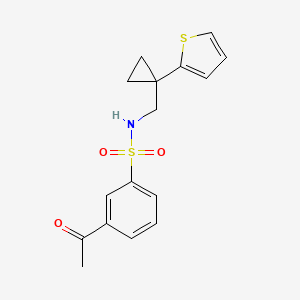
3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with a thiophene ring and a cyclopropyl moiety, which contribute to its reactivity and biological properties. The molecular formula is C14H17N1O3S, and it has been identified with the CAS number 1208935-96-9. The presence of the sulfonamide group allows for nucleophilic substitutions, while the acetyl group can undergo hydrolysis under basic conditions, enhancing its reactivity profile .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in inflammatory pathways. Research indicates that compounds with similar sulfonamide structures can inhibit the NLRP3 inflammasome, a crucial component in innate immunity linked to various diseases, including neurodegenerative disorders .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
In Vitro Studies
In vitro studies have demonstrated that sulfonamide derivatives can effectively inhibit the NLRP3 inflammasome. For instance, modifications on the sulfonamide moiety significantly impacted inhibitory potency, highlighting the importance of this functional group for biological activity .
A study focusing on related compounds found that certain analogues exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on NLRP3 activation . This suggests that this compound may possess similar or enhanced inhibitory properties.
In Vivo Studies
Research involving mouse models has shown that compounds targeting the NLRP3 inflammasome can significantly reduce inflammatory cytokine levels without notable cytotoxicity. For example, one study reported a ~75% suppression of IL-1β levels using an analogue of the compound at a dose of 10 mg/kg . This underscores the therapeutic potential of such compounds in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To further illustrate the unique properties of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Acetylbenzenesulfonamide | Simple sulfonamide | Antimicrobial |
| N-(Cyclopropyl)-4-fluorobenzenesulfonamide | Fluorine substitution | Anticancer |
| Thiophen-2-carboxylic acid | Thiophene ring | Anti-inflammatory |
| This compound | Cyclopropane + thiophene | Potentially diverse activities |
This table highlights how the incorporation of both cyclopropane and thiophene rings in this compound may confer distinct pharmacological properties compared to simpler analogues.
Eigenschaften
IUPAC Name |
3-acetyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12(18)13-4-2-5-14(10-13)22(19,20)17-11-16(7-8-16)15-6-3-9-21-15/h2-6,9-10,17H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLBGFXGBAULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













